molecular formula C11H15NO2 B13105578 N-(2-hydroxy-2-methylpropyl)benzamide CAS No. 33561-46-5

N-(2-hydroxy-2-methylpropyl)benzamide

Cat. No.: B13105578
CAS No.: 33561-46-5
M. Wt: 193.24 g/mol
InChI Key: AXNCKQLSNLIGOA-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methylpropyl)benzamide is an organic compound with the molecular formula C11H15NO2 It is a benzamide derivative, characterized by the presence of a benzoyl group attached to an amine group, which is further substituted with a 2-hydroxy-2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-hydroxy-2-methylpropyl)benzamide can be synthesized through the condensation of benzoic acid and 2-amino-2-methyl-1-propanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of the amine. The reaction is carried out under reflux conditions in an inert solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as Lewis acids immobilized on solid supports, can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methylpropyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-hydroxy-2-methylpropyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methylpropyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activation of NF-kB, a transcription factor involved in inflammatory responses. This inhibition is achieved through the prevention of I-kB degradation, thereby blocking the downstream signaling pathways that lead to inflammation . Additionally, the compound can induce apoptosis in cancer cells by activating caspase enzymes and promoting cytochrome c release from mitochondria .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-4-nitrophenyl)benzamide
  • N-(2-hydroxy-2-methylpropyl)aniline
  • N-(2-hydroxy-2-methylpropyl)acetamide

Uniqueness

N-(2-hydroxy-2-methylpropyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, it exhibits a balanced profile of antioxidant, antibacterial, and anti-inflammatory activities, making it a versatile compound for various applications .

Properties

CAS No.

33561-46-5

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-(2-hydroxy-2-methylpropyl)benzamide

InChI

InChI=1S/C11H15NO2/c1-11(2,14)8-12-10(13)9-6-4-3-5-7-9/h3-7,14H,8H2,1-2H3,(H,12,13)

InChI Key

AXNCKQLSNLIGOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)C1=CC=CC=C1)O

Origin of Product

United States

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